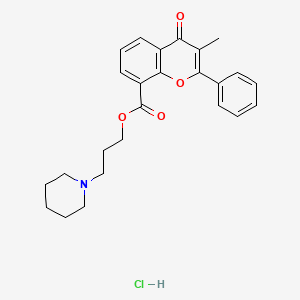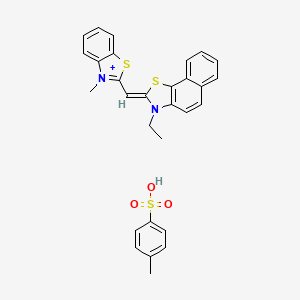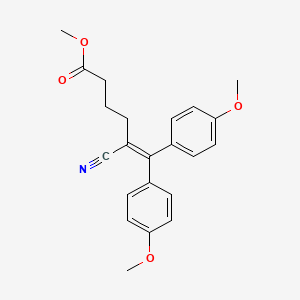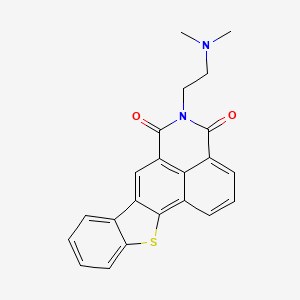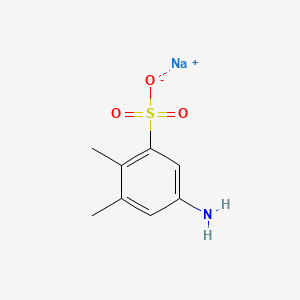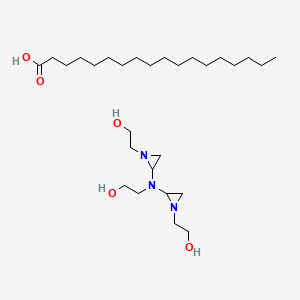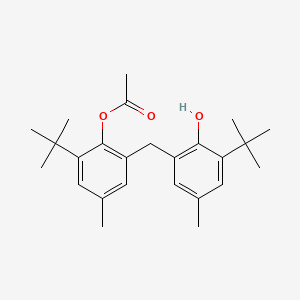
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- is a heterocyclic compound that features a pyrimidinone core substituted with a 2-fluorophenyl and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the pyrimidinone ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium hydride or potassium carbonate .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of high-pressure autoclaves and catalysts like platinum on carbon or Raney nickel . The process may include steps such as hydrogenation and purification through crystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学研究应用
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction cascades that regulate cellular processes .
相似化合物的比较
Similar Compounds
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl-: Similar structure but with a chlorine atom instead of fluorine.
4(3H)-Pyrimidinone, 3-(2-bromophenyl)-2-phenyl-: Similar structure but with a bromine atom instead of fluorine.
4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl-: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets . This makes it a valuable compound for specific applications where these properties are advantageous .
属性
CAS 编号 |
89069-60-3 |
|---|---|
分子式 |
C16H11FN2O |
分子量 |
266.27 g/mol |
IUPAC 名称 |
3-(2-fluorophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H11FN2O/c17-13-8-4-5-9-14(13)19-15(20)10-11-18-16(19)12-6-2-1-3-7-12/h1-11H |
InChI 键 |
FMPNYHFDJWREKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


